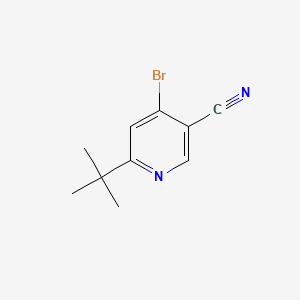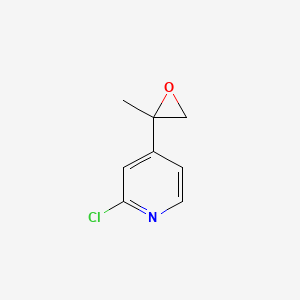
2-Chloro-4-(2-methyloxiran-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2-methyloxiran-2-yl)pyridine is a chemical compound with the molecular formula C8H8ClNO It is characterized by the presence of a chloro group at the 2-position and a methyloxirane group at the 4-position of a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine with an epoxide, such as 2-methyloxirane, under specific reaction conditions. The reaction typically requires the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-(2-methyloxiran-2-yl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate reaction conditions.
Epoxide Ring Opening: The methyloxirane group can undergo ring-opening reactions with nucleophiles, such as water, alcohols, or amines, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide, potassium carbonate), nucleophiles (e.g., amines, thiols), and solvents (e.g., ethanol, methanol). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while epoxide ring-opening reactions can produce different alcohol or amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2-methyloxiran-2-yl)pyridine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(2-methyloxiran-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The chloro group and methyloxirane group can participate in various chemical reactions, leading to the formation of different products that may exert biological effects. The exact molecular targets and pathways involved depend on the specific derivatives and their interactions with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-4-(hydroxymethyl)pyridine: This compound has a hydroxymethyl group instead of a methyloxirane group at the 4-position.
2-Chloro-6-(2-methyloxiran-2-yl)pyridine: This compound has the methyloxirane group at the 6-position instead of the 4-position.
Uniqueness
The presence of both a chloro group and a methyloxirane group allows for a wide range of chemical reactions and the formation of diverse products, making it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C8H8ClNO |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
2-chloro-4-(2-methyloxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H8ClNO/c1-8(5-11-8)6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 |
InChI-Schlüssel |
DLQJKCGMZRKMOP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CO1)C2=CC(=NC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


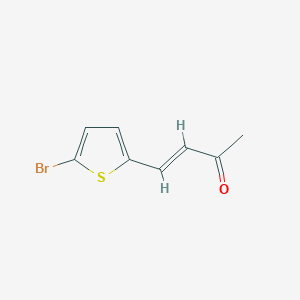
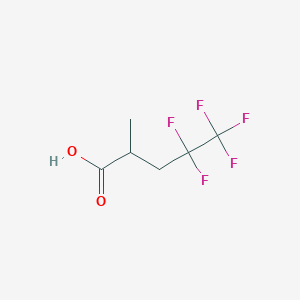
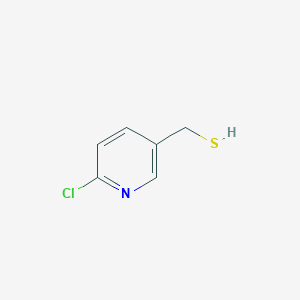
![Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13583379.png)


![3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-7-aminedihydrochloride](/img/structure/B13583406.png)

![prop-2-en-1-yl N-[(1S)-1-[(3-azidopropyl)carbamoyl]-3-methylbutyl]carbamate](/img/structure/B13583414.png)

![5-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-1H-pyrazol-3-amine](/img/structure/B13583421.png)

